molecular formula C11H13NO2 B1269761 Benzyl allylcarbamate CAS No. 5041-33-8

Benzyl allylcarbamate

Cat. No. B1269761
Key on ui cas rn: 5041-33-8
M. Wt: 191.23 g/mol
InChI Key: OSLGKRDOEMLAJV-UHFFFAOYSA-N
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Patent
US07566717B2

Procedure details

To a solution of allylamine (58 mmoles, 3.34 g) at 0° C. in dichloromethane (100 mL) was added triethylamine (120 mmoles, 16 mL). The mixture was stirred for two minutes, then benzylchloroformate (58 mmoles, 8.25 mL) added dropwise. The resulting solution was stirred at 0° C. for 2 hours, and at ambient temperature for an additional 90 minutes. A white precipitate formed, which was filtered off. Solvent was removed from the filtrate under reduced pressure, and the residue chromatographed on a silica gel column, eluting with 20% ethyl acetate/hexanes, to give benzyl allylcarbamate, a compound of formula (2), as a clear oil. Yield: 5.0 g.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].C(N(CC)CC)C.[CH2:12]([O:19][C:20](Cl)=[O:21])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>ClCCl>[CH2:1]([NH:4][C:20](=[O:21])[O:19][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
3.34 g
Type
reactant
Smiles
C(C=C)N
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8.25 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for two minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred at 0° C. for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
at ambient temperature for an additional 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
FILTRATION
Type
FILTRATION
Details
which was filtered off
CUSTOM
Type
CUSTOM
Details
Solvent was removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on a silica gel column
WASH
Type
WASH
Details
eluting with 20% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C(C=C)NC(OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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